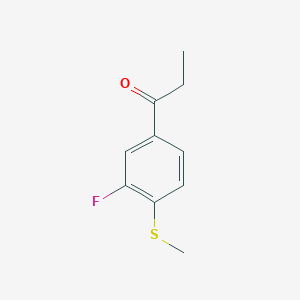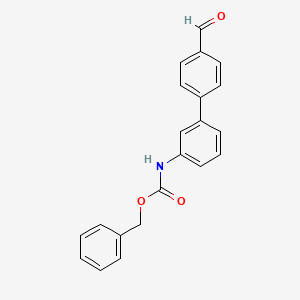
(4'-Formylbiphenyl-3-yl)carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is an organic compound with the molecular formula C21H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester typically involves the reaction of 4’-formylbiphenyl-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester.
Reduction: (4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the biphenyl structure can facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the biphenyl and formyl groups.
(4’-Hydroxybiphenyl-3-yl)carbamic acid benzyl ester: A reduced form of the compound with a hydroxyl group instead of a formyl group.
(4’-Carboxybiphenyl-3-yl)carbamic acid benzyl ester: An oxidized form with a carboxylic acid group instead of a formyl group.
Uniqueness
(4’-Formylbiphenyl-3-yl)carbamic acid benzyl ester is unique due to the presence of both the formyl and biphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
939758-26-6 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl N-[3-(4-formylphenyl)phenyl]carbamate |
InChI |
InChI=1S/C21H17NO3/c23-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-21(24)25-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,22,24) |
InChI Key |
NBFBZNCRSWXNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


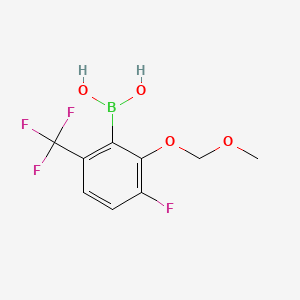
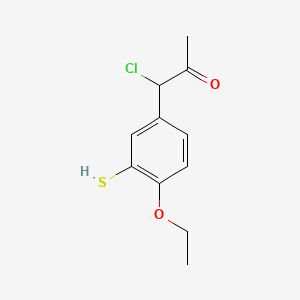
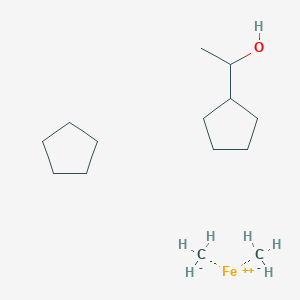
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
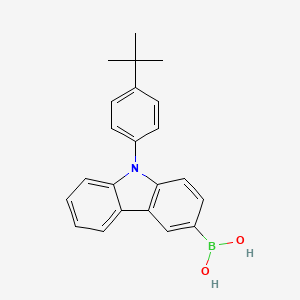
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
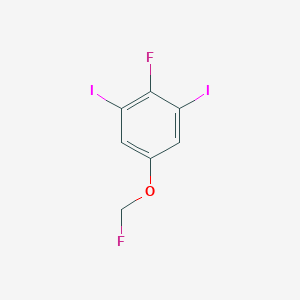
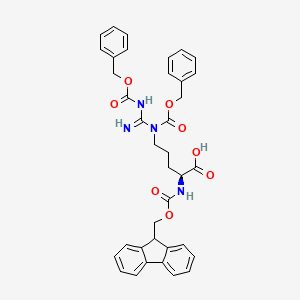
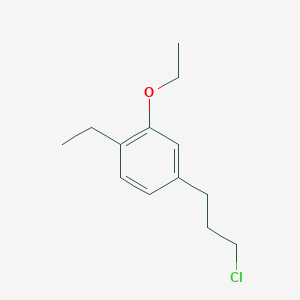
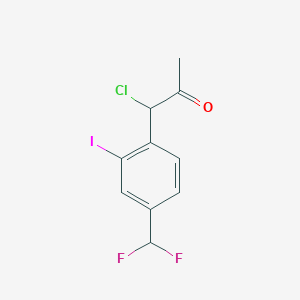
![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
